1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
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Overview
Description
1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a complex organic compound that features a thiourea group, an indole moiety, and a butyl-substituted phenyl ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the thiourea linkage.
Preparation of Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of Thiourea Linkage: The final step involves the reaction of the sulfonyl-indole derivative with a butyl-substituted phenyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes. The sulfonyl group can enhance the compound’s solubility and reactivity, while the thiourea linkage may contribute to its overall stability and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]thiourea: Lacks the sulfonyl group, which may affect its solubility and reactivity.
1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea: Contains a urea linkage instead of thiourea, which may influence its stability and biological activity.
Uniqueness
1-[4-(butan-2-yl)phenyl]-3-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is unique due to the presence of both the sulfonyl group and the thiourea linkage, which can enhance its solubility, reactivity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-3-18(2)19-8-10-21(11-9-19)26-25(31)27-22-12-14-23(15-13-22)32(29,30)28-17-16-20-6-4-5-7-24(20)28/h4-15,18H,3,16-17H2,1-2H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLUWUBPBYZDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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